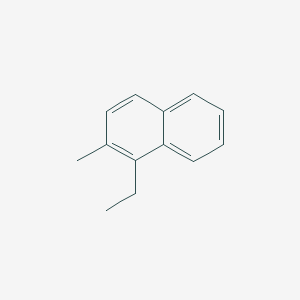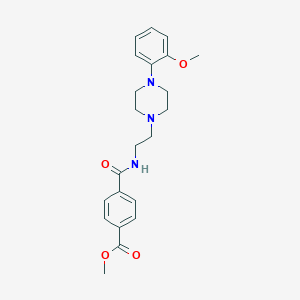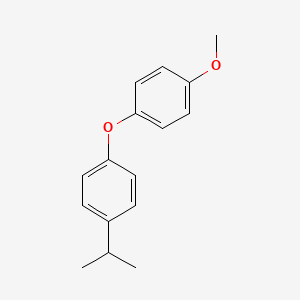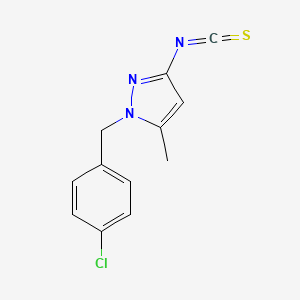
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine: is a chemical compound with the molecular formula C36H31NSi2 and a molecular weight of 533.80904 g/mol It is known for its unique structure, which includes both silicon and nitrogen atoms bonded to phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-N-(triphenylsilyl)silanamine typically involves the reaction of triphenylsilanol with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanamine compounds .
Aplicaciones Científicas De Investigación
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in studies of silicon-nitrogen bond formation and reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triphenyl-N-(triphenylsilyl)silanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilanol: A related compound with a hydroxyl group instead of an amine group.
Triphenylsilane: A simpler compound with only silicon and phenyl groups.
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine: A compound with a similar structure but different substituents.
Uniqueness
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine is unique due to its combination of silicon and nitrogen atoms bonded to phenyl groups. This structure imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
4158-64-9 |
|---|---|
Fórmula molecular |
C36H31NSi2 |
Peso molecular |
533.8 g/mol |
Nombre IUPAC |
[diphenyl-(triphenylsilylamino)silyl]benzene |
InChI |
InChI=1S/C36H31NSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H |
Clave InChI |
TWSOFXCPBRATKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




stannane](/img/structure/B14139028.png)


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)


![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

